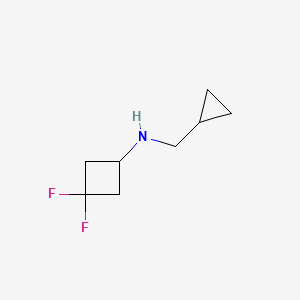

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine

Description

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine is a fluorinated amine featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3 positions and a cyclopropylmethyl group attached to the amine nitrogen. This compound combines the conformational rigidity of the cyclobutane ring with the electron-withdrawing effects of fluorine and the steric bulk of the cyclopropylmethyl group. Such structural attributes may enhance metabolic stability, modulate lipophilicity, and influence receptor binding compared to non-fluorinated or less rigid analogs.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)3-7(4-8)11-5-6-1-2-6/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPHOMLFRMOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with 3,3-difluorocyclobutan-1-amine under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyclopropylmethyl bromide in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclobutanes.

Scientific Research Applications

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The difluorocyclobutan-1-amine moiety may contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Structural Analogues

3,3-Difluorocyclobutanamine Hydrochloride (CAS 637031-93-7)

- Structure : Cyclobutane core with 3,3-difluoro substitution and a primary amine group (as hydrochloride salt).

- Key Differences : Lacks the cyclopropylmethyl substituent, resulting in lower molecular weight (134.54 g/mol) and higher polarity due to the hydrochloride salt .

N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

- Structure : Cyclobutane ring with a 2-methylphenyl substituent and a cyclopropyl group directly attached to the amine.

- Implications : The aromatic group may enhance binding to hydrophobic enzyme pockets but could reduce metabolic stability due to oxidative susceptibility.

1-(Difluoromethyl)cyclopropan-1-amine (CAS 1314398-34-9)

- Structure : Cyclopropane ring with a difluoromethyl group and a primary amine.

- Key Differences: Smaller ring size (cyclopropane vs. The difluoromethyl group (–CF2H) offers distinct electronic effects compared to 3,3-difluorocyclobutane .

- Implications : Higher ring strain may lead to faster degradation or unique reaction pathways in synthesis.

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8)

- Structure : Cyclobutane with a 4-fluorophenyl substituent and N-methylamine.

- Key Differences : The fluorophenyl group provides aromaticity and a planar structure absent in the target compound. The N-methyl group reduces steric bulk compared to cyclopropylmethyl .

- Implications : The planar fluorophenyl group may improve crystallinity but could limit conformational flexibility in drug-target interactions.

Physicochemical Properties

| Property | Target Compound | 3,3-Difluorocyclobutanamine HCl | N-Cyclopropyl-3-(2-methylphenyl) Analogue | 1-(Difluoromethyl)cyclopropan-1-amine |

|---|---|---|---|---|

| Molecular Weight | ~161.15 g/mol (estimated) | 134.54 g/mol | ~217.3 g/mol (estimated) | 107.10 g/mol |

| logP (Estimated) | 1.8–2.2 | 0.5 (hydrophilic salt) | ~2.8 | 0.9–1.3 |

| Ring Strain | Moderate (cyclobutane) | Moderate | Moderate | High (cyclopropane) |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (aromatic oxidation risk) | High (fluorine and small size) |

Biological Activity

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 3,3-difluorocyclobutan-1-amine moiety. Its molecular formula is . The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes, which may lead to altered cell function and proliferation.

Antifibrotic Effects

Recent studies have indicated that compounds structurally related to this compound exhibit antifibrotic properties. For instance, research on antifibrotic agents highlighted the importance of modulating cardiac fibroblast activity to mitigate myocardial fibrosis, a condition linked to heart failure .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. Compounds similar to this compound have shown promising results in MTT assays against different cell lines, indicating potential as anticancer agents. The mechanism may involve inducing apoptosis through the inhibition of critical survival pathways in cancer cells.

Comparison of Biological Activity with Related Compounds

| Compound Name | Antifibrotic Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 25 µM | Receptor antagonism & enzyme inhibition |

| Bufalin | High | 10 µM | Modulation of noncoding RNAs |

| Lycorine | High | 15 µM | Induction of apoptosis |

Case Studies

- Cardiac Fibrosis Model : In an in vivo study using angiotensin II-mediated murine models, compounds similar to this compound demonstrated significant reductions in fibrosis markers and improved cardiac function . This suggests potential therapeutic applications for heart failure.

- Cancer Cell Studies : A study investigating the cytotoxic effects on HaCat and Balb/c 3T3 cells revealed that compounds with similar structures induced significant cell death at concentrations lower than 30 µM. This supports further exploration into their use as anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.